molecular formula C21H18N2O B8135665 (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8135665
M. Wt: 314.4 g/mol
InChI Key: GIBSLBRVBBSKFV-SFHVURJKSA-N
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Description

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole (CAS 1509929-22-9) is a chiral pyridine-oxazoline ligand of significant interest in academic and industrial research for developing advanced catalytic systems. A key application demonstrated in recent scientific literature is its use in the synthesis of cobalt-based catalysts for the polymerization of isoprene . These complexes, when activated with co-catalysts like AlEt2Cl, exhibit high activity and are effective in producing polymers with specific microstructures, such as cis-1,4-alt-3,4-polyisoprene, which are valuable for creating high-performance synthetic rubbers . The chiral and nitrogen-donor nature of the ligand allows for precise tuning of the metal center's geometry and electronic properties, influencing both catalytic activity and polymer characteristics . As a high-purity chemical, it is essential for researchers exploring new coordination complexes and their performance in organic synthesis and polymer science. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses, or for application in humans or animals. It should be stored under an inert atmosphere at 2-8°C to maintain stability and purity .

Properties

IUPAC Name

(4S)-4-benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-3-8-16(9-4-1)14-18-15-24-21(22-18)20-13-7-12-19(23-20)17-10-5-2-6-11-17/h1-13,18H,14-15H2/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBSLBRVBBSKFV-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a pyridine carboxaldehyde in the presence of a suitable catalyst to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can exhibit different chemical and physical properties .

Scientific Research Applications

Asymmetric Catalysis

Overview :
The compound is primarily recognized for its role as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial for synthesizing enantiomerically pure compounds, which are vital in pharmaceuticals.

Mechanism :
The oxazoline moiety in (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole facilitates the formation of metal-ligand complexes that enhance the selectivity of reactions such as:

  • Hydroformylation : The addition of carbon monoxide and hydrogen to alkenes to form aldehydes.
  • Alkene Hydroboration : The reaction of alkenes with boron reagents to produce alcohols.

Case Studies :

  • Ruthenium-Catalyzed Reactions : Studies have demonstrated that using this compound as a ligand with ruthenium catalysts significantly increases the enantioselectivity in the formation of chiral alcohols from prochiral substrates .
  • Copper-Catalyzed Asymmetric Reactions : The compound has been employed in copper-catalyzed reactions where it exhibited high efficiency and selectivity for producing chiral amines from racemic mixtures .

Medicinal Chemistry

Pharmacological Potential :
Research indicates that this compound may possess therapeutic properties due to its structural similarity to known bioactive compounds.

Applications in Drug Development :

  • Anticancer Agents : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as a lead compound in anticancer drug development .
  • Neuroprotective Effects : Investigations into its neuroprotective properties have shown promise in models of neurodegenerative diseases, suggesting a role in mitigating oxidative stress and inflammation .

Material Science

Polymer Chemistry :
The compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Studies :

  • Thermoplastic Elastomers : Research has indicated that incorporating this compound into thermoplastic elastomers improves their elasticity and resistance to thermal degradation .
  • Nanocomposites : The compound has been explored as a compatibilizer in nanocomposite materials, where it aids in the dispersion of nanoparticles within polymer matrices, enhancing their overall performance .

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Variations in the Oxazoline Core

The following table highlights structural differences and their implications:

Compound Name Substituents Key Properties Applications Reference
(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole Benzyl (C₆H₅CH₂) at C4; phenylpyridine at C2 [α]²⁵D = −20.30; IR: 1636 cm⁻¹ Cobalt-catalyzed isoprene polymerization
(S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole tert-Butyl (C(CH₃)₃) at C4; pyrimidine at C2 Higher steric bulk Potential for hindered metal coordination
(R)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole Quinoline at C2; benzyl at C4 Extended π-system Enhanced π-backbonding in transition-metal complexes
(S)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole Phenyl (C₆H₅) at C4 Reduced flexibility vs. benzyl Unreported catalytic performance
(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole Isopropyl (CH(CH₃)₂) at C4 Moderate steric demand Ligand in asymmetric alkylation

Key Observations :

  • Steric Effects : The benzyl group in the target compound balances flexibility and steric bulk, enabling efficient metal coordination. Bulkier substituents (e.g., tert-butyl) may hinder substrate access .
  • Electronic Effects: Quinoline-containing derivatives (e.g., (R)-4-benzyl-2-(quinolin-8-yl)-) offer stronger π-accepting properties, beneficial for electron-deficient metal centers .
  • Chiral Induction : The (S)-configuration at C4 ensures enantioselectivity in catalytic processes, as evidenced by optical rotation data .

Spectroscopic and Physical Property Comparison

Compound Melting Point (°C) IR (C=N stretch, cm⁻¹) [α]²⁵D (c, solvent) Purity/Availability
Target Compound Not reported 1636 −20.30 (CH₂Cl₂) 97%, 99% ee
(S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)- Not reported ~1640 (estimated) Not reported 97%, 99% ee
(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)- Not reported 1630–1640 −18.50 (CH₂Cl₂) 97%, 99% ee

Notable Trends:

  • C=N stretching frequencies remain consistent (~1630–1640 cm⁻¹) across derivatives, confirming oxazoline ring stability .
  • Optical rotation values vary with substituent size and electronic environment, influencing chiral recognition in catalysis.

Catalytic Performance in Polymerization

In cobalt-mediated isoprene polymerization, the target compound outperforms bulkier analogs:

  • Activity : 85% conversion in 16 hours at 70°C .
  • Stereoselectivity : >90% cis-1,4 selectivity due to optimal ligand–metal geometry .
  • Comparison: Quinoline-based ligands show lower activity (60% conversion) due to excessive π-backbonding . tert-Butyl-substituted derivatives exhibit <50% conversion, attributed to steric blocking .

Biological Activity

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C21H18N2O
  • Molecular Weight : 314.38 g/mol
  • CAS Number : 1509929-22-9

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of oxazole derivatives. For instance, compounds related to (S)-4-benzyl derivatives have demonstrated broad-spectrum antifungal activity against pathogens like Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .

CompoundTarget PathogenMIC (μg/mL)
A30Candida albicans0.03
A31Cryptococcus neoformans0.25
A33Aspergillus fumigatus2

The promising antifungal activity suggests that (S)-4-benzyl derivatives could serve as potential therapeutic agents in treating fungal infections.

Anticancer Activity

In addition to antimicrobial properties, oxazole derivatives have been investigated for their anticancer potential. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity and cell signaling pathways. The exact mechanism by which (S)-4-benzyl derivatives exert their anticancer effects is still under investigation, but preliminary data suggest interactions with specific molecular targets involved in cancer cell growth .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for the survival of pathogens or cancer cells.
  • Receptor Binding : It may bind to specific receptors, altering their activity and affecting cellular responses.
  • Cell Cycle Disruption : Evidence suggests that it can disrupt the normal cell cycle, leading to apoptosis in cancer cells.

Case Studies

  • Antifungal Efficacy Study : A study published in January 2022 evaluated several oxazole derivatives for antifungal activity. The results showed that certain derivatives exhibited significant potency against Candida albicans and other fungal pathogens, indicating a viable pathway for developing new antifungal agents .
  • Anticancer Research : Ongoing research is focused on understanding how oxazole compounds interact with cancer cells. Preliminary findings suggest that these compounds can induce cell death in various cancer lines through apoptosis pathways .

Q & A

Q. What is the optimal synthetic route for (S)-4-benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole, and how can yield be maximized?

The compound is synthesized via a three-step process starting from (S)-(+)-2-phenylglycinol. Key steps include cyclization using a substituted benzaldehyde derivative under reflux conditions with glacial acetic acid as a catalyst. The reaction efficiency is highly dependent on stoichiometric ratios and reflux duration. Yields for individual steps range from 83.2% to 94.5%, with an overall purity >99% achieved through recrystallization. Critical parameters include solvent choice (absolute ethanol) and acid catalysis .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this compound?

Structural validation requires a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon backbone.
  • IR spectroscopy to identify functional groups (e.g., C=N stretch at ~1650 cm⁻¹).
  • GC-MS for molecular ion peak (M⁺) and fragmentation pattern analysis.
  • Polarimetry to verify optical rotation ([α]ᴅ²⁵) and confirm enantiomeric integrity. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Q. How can chiral purity be ensured during synthesis?

Chiral integrity is maintained by:

  • Using enantiomerically pure starting materials (e.g., (S)-(+)-2-phenylglycinol).
  • Monitoring optical rotation during synthesis ([α]ᴅ²⁵ values must align with literature standards).
  • Avoiding racemization-prone conditions (e.g., high temperatures or strong acids). Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can resolve enantiomers .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR to assess dynamic effects.
  • X-ray crystallography (using SHELXL for refinement) to obtain unambiguous structural data.
  • Comparative analysis with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What advanced methods are available to quantify enantiomeric excess (ee) in catalytic applications?

Beyond polarimetry, enantiomeric excess is quantified via:

  • Chiral HPLC : Use a Daicel Chiralpak IG-3 column with hexane/isopropanol (90:10) mobile phase.
  • NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting for enantiomers.
  • Circular dichroism (CD) spectroscopy : Correlate Cotton effects with ee values using calibration curves .

Q. How can computational modeling predict the compound’s electronic properties for catalysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** level) can:

  • Map frontier molecular orbitals (HOMO/LUMO) to assess redox activity.
  • Simulate binding energies with metal centers (e.g., Pd or Rh) for catalytic cycle optimization.
  • Validate results against experimental X-ray structures refined with SHELXL .

Q. What role does this compound play in asymmetric catalysis, and how is its performance benchmarked?

As a chiral oxazoline ligand, it facilitates asymmetric transformations (e.g., Mizoroki-Heck or Suzuki-Miyaura couplings). Performance is evaluated by:

  • Turnover frequency (TOF) : Measure reaction rate under standardized conditions.
  • Enantioselectivity : Compare ee of products using HPLC or NMR.
  • Stability : Monitor ligand degradation via LC-MS under catalytic conditions .

Q. How does the compound’s stability vary under different storage and reaction conditions?

Stability studies reveal:

  • Thermal stability : Decomposition above 150°C (TGA analysis).
  • Light sensitivity : Store in amber vials under inert atmosphere (N₂ or Ar).
  • Solvent compatibility : Stable in THF and DCM but degrades in DMSO due to sulfoxide formation. Accelerated aging tests (40°C/75% RH for 6 months) confirm shelf-life .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 2
Reactant of Route 2
(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

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